An In-depth Technical Guide to the Guanfu Base Family of Diterpenoid Alkaloids
An In-depth Technical Guide to the Guanfu Base Family of Diterpenoid Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Guanfu base (GF) family of diterpenoid alkaloids, primarily isolated from the roots of Aconitum coreanum, represents a class of structurally complex natural products with significant pharmacological activities.[1] Historically used in traditional medicine, these compounds have attracted considerable scientific interest, particularly for their potent antiarrhythmic effects.[2] Guanfu base A (GFA), the most extensively studied member of this family, has been developed as an antiarrhythmic drug and is approved for the treatment of supraventricular tachycardia in China.[2][3] This technical guide provides a comprehensive overview of the Guanfu base alkaloids, detailing their chemical structures, pharmacological properties, mechanisms of action, and the experimental protocols used for their evaluation.
Chemical Structures and Classification
The Guanfu base alkaloids are C20-diterpenoid alkaloids characterized by a complex heterocyclic core.[4] Variations in the substituent groups on this core structure give rise to the different members of the family. The known alkaloids isolated from Aconitum coreanum include Guanfu base A, F, G, I, P, R, H (Atisinium chloride), and Y (Acorine), among others.[4][5]
Pharmacological Activities and Quantitative Data
The primary pharmacological effect of the Guanfu base family is their antiarrhythmic activity, which is primarily mediated through the modulation of cardiac ion channels.[2] Additionally, some members exhibit other activities, including inhibition of cytochrome P450 enzymes and antimalarial effects.[6][7]
Antiarrhythmic Activity
The antiarrhythmic properties of Guanfu base alkaloids are attributed to their ability to block key ion channels involved in the cardiac action potential. Guanfu base A is a multi-channel blocker, showing a selective and potent inhibition of the late sodium current (INa,L) over the transient sodium current (INa,T).[8] It also inhibits the human Ether-à-go-go-Related Gene (hERG) potassium channel, though with lower potency.[8][9] Guanfu base G is a more potent hERG channel blocker compared to GFA.[9]
| Compound | Target Ion Channel | IC50 (μM) | Test System | Reference(s) |
| Guanfu base A (GFA) | Late Sodium Current (INa,L) | 1.57 ± 0.14 | Guinea Pig Ventricular Myocytes | [8] |
| Transient Sodium Current (INa,T) | 21.17 ± 4.51 | Guinea Pig Ventricular Myocytes | [8] | |
| hERG (Kv11.1) | 273 ± 34 | Not Specified | [8] | |
| hERG (Kv11.1) | 1640 (1.64 mM) | HEK293 Cells | [9] | |
| Kv1.5 | >200 (20.6% inhibition at 200 μM) | Not Specified | [8] | |
| Guanfu base G (GFG) | hERG (Kv11.1) | 17.9 | HEK293 Cells | [9][10] |
Enzyme Inhibition
Guanfu base A is a potent and selective noncompetitive inhibitor of the cytochrome P450 enzyme CYP2D6 in humans.[6][11] This is a critical consideration for potential drug-drug interactions, as CYP2D6 is responsible for the metabolism of a significant portion of clinically used drugs.[6]
| Compound | Enzyme/Species | Inhibition Constant (Ki) (μM) | Inhibition Type | Reference(s) |
| Guanfu base A (GFA) | Human CYP2D6 (in HLMs) | 1.20 ± 0.33 | Noncompetitive | [6][11] |
| Human recombinant CYP2D6 | 0.37 ± 0.16 | Noncompetitive | [6][11] | |
| Monkey CYP2D | 0.38 ± 0.12 | Competitive | [6][11] | |
| Dog CYP2D | 2.4 ± 1.3 | Competitive | [6][11] | |
| HLMs: Human Liver Microsomes |
Antiparasitic Activity
Guanfu base H has demonstrated notable antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.[7]
| Compound | Plasmodium falciparum Strain | IC50 (μM) | Reference(s) |
| Guanfu base H | TM4/8.2 (wild type) | 4 | [7] |
| K1CB1 | 3.6 | [7] |
Signaling Pathways and Mechanisms of Action
Cardiac Action Potential Modulation
The antiarrhythmic effects of Guanfu base alkaloids are a direct result of their interaction with ion channels that govern the phases of the cardiac action potential. By inhibiting sodium and potassium channels, they can prolong the action potential duration and suppress ectopic firing.
References
- 1. Structural diversity, bioactivities, and biosynthesis of natural diterpenoid alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. The Efficacy Comparison Between Guan-Fu Base A Hydrochloric Injection vs. Propafenone Hydrochloric Injection in the Treatment of Arrhythmia: Systemic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guan-fu base A hydrochloride(1394-48-5 free base) Supplier | CAS 618094-85-2 | AOBIOUS [aobious.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Guanfu base A, an antiarrhythmic alkaloid of aconitum coreanum, is a CYP2D6 inhibitor of human, monkey, and dog isoforms - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Antiarrhythmic ionic mechanism of Guanfu base A--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effects of Guanfu base A and Guanfu base G on HERG K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Guanfu base A, an antiarrhythmic alkaloid of aconitum coreanum, is a CYP2D6 inhibitor of human, monkey, and dog isoforms - 西安交通大学 [scholar.xjtu.edu.cn]
